molecular formula C16H16N6O5S B11479301 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B11479301
M. Wt: 404.4 g/mol
InChI Key: HVXKLSWTDZZJHU-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine.

    Nitration: The pyrazole derivative can then be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Formation of Benzothiazole: The benzothiazole moiety can be synthesized from o-aminothiophenol and a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the pyrazole and benzothiazole derivatives through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to form corresponding amines.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Amino Derivatives: Formed through reduction of nitro groups.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of pyrazole and benzothiazole are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and benzothiazole groups may play a crucial role in its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro and benzothiazole groups.

    N-(6-nitro-1,3-benzothiazol-2-yl)butanamide: Lacks the pyrazole ring.

Uniqueness

The presence of both pyrazole and benzothiazole moieties, along with nitro groups, makes 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N6O5S

Molecular Weight

404.4 g/mol

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C16H16N6O5S/c1-9-15(22(26)27)10(2)20(19-9)7-3-4-14(23)18-16-17-12-6-5-11(21(24)25)8-13(12)28-16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18,23)

InChI Key

HVXKLSWTDZZJHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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